2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione is a compound with a molecular formula of C12H11N5O2S and a molecular weight of 289.31 g/mol This compound is characterized by the presence of a tetrazole ring, a thioether linkage, and an isoindoline-1,3-dione moiety
Preparation Methods
The synthesis of 2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with an appropriate isoindoline-1,3-dione derivative . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride (LAH).
Scientific Research Applications
2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione is not fully understood. it is believed to interact with various molecular targets through its reactive functional groups. The tetrazole ring and thioether linkage may play a role in binding to specific enzymes or receptors, leading to modulation of their activity . Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound also contains a tetrazole ring and a thiol group, but lacks the isoindoline-1,3-dione moiety.
2-(2-(1H-tetrazol-5-yl)ethyl)-1H-isoindole-1,3(2H)-dione: This compound is structurally similar but does not have the methyl group on the tetrazole ring.
Properties
Molecular Formula |
C12H11N5O2S |
---|---|
Molecular Weight |
289.32 g/mol |
IUPAC Name |
2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H11N5O2S/c1-16-12(13-14-15-16)20-7-6-17-10(18)8-4-2-3-5-9(8)11(17)19/h2-5H,6-7H2,1H3 |
InChI Key |
OSDSNSFMLBPLJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.